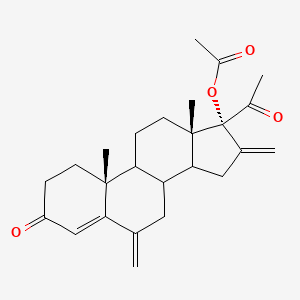
(8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melengestrol Acetate Related B is a synthetic steroidal progestin compound. It is structurally related to melengestrol acetate, which is widely used in veterinary medicine as a growth promoter and for estrus suppression in cattle. Melengestrol Acetate Related B is primarily used as a reference standard in pharmaceutical research and quality control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Melengestrol Acetate Related B involves several steps, starting from steroidal precursors. The key intermediate, 6-methyl-16-dehydropregnenolone acetate, undergoes a series of chemical transformations, including solvolysis, oxidation, and selective epoxidation, to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Melengestrol Acetate Related B follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment for reaction control, purification, and quality assurance. Techniques such as chromatography and crystallization are employed to isolate and purify the compound to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Melengestrol Acetate Related B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Melengestrol Acetate Related B is used extensively in scientific research for various applications:
Chemistry: It serves as a reference standard for analytical methods, including chromatography and mass spectrometry.
Biology: The compound is used in studies related to steroid hormone receptors and their biological effects.
Medicine: Research on Melengestrol Acetate Related B contributes to understanding the pharmacokinetics and pharmacodynamics of steroidal progestins.
Wirkmechanismus
Melengestrol Acetate Related B exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the secretion of gonadotropin-releasing hormone, luteinizing hormone, and follicle-stimulating hormone, thereby suppressing ovulation and estrus. The molecular targets include the progesterone receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melengestrol Acetate: The parent compound used in veterinary medicine.
Megestrol Acetate: Another steroidal progestin with similar applications.
Chlormadinone Acetate: A related compound with contraceptive properties.
Medroxyprogesterone Acetate: Widely used in hormone replacement therapy.
Uniqueness
Melengestrol Acetate Related B is unique due to its specific structural modifications, which provide distinct analytical properties. These modifications make it an essential reference standard for quality control and research purposes .
Eigenschaften
Molekularformel |
C25H32O4 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
[(10R,13S,17R)-17-acetyl-10,13-dimethyl-6,16-dimethylidene-3-oxo-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13,19-20,22H,1-2,7-12H2,3-6H3/t19?,20?,22?,23-,24+,25+/m1/s1 |
InChI-Schlüssel |
WJFDQNDYQVFWKP-PQQMIVRBSA-N |
Isomerische SMILES |
CC(=O)[C@]1(C(=C)CC2[C@@]1(CCC3C2CC(=C)C4=CC(=O)CC[C@]34C)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


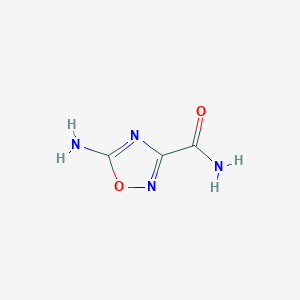
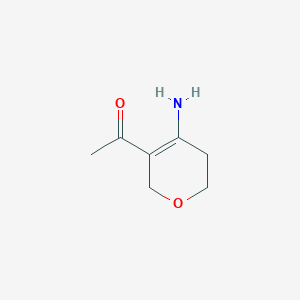
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

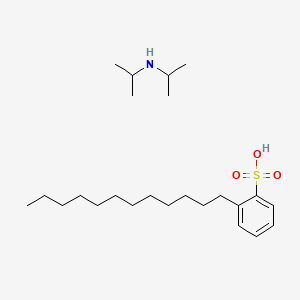
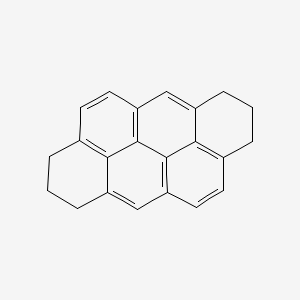
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
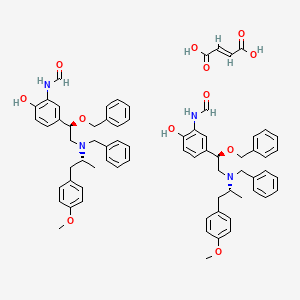
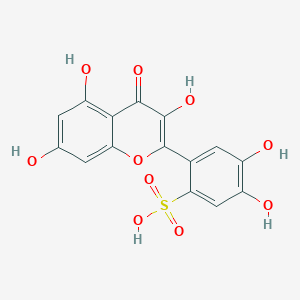
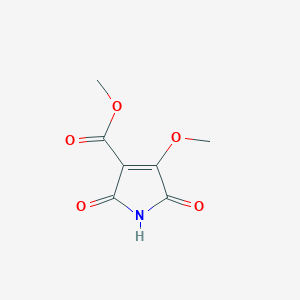
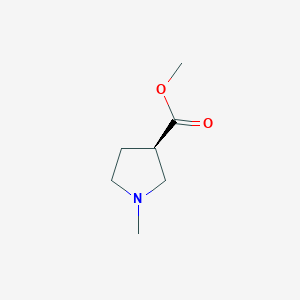
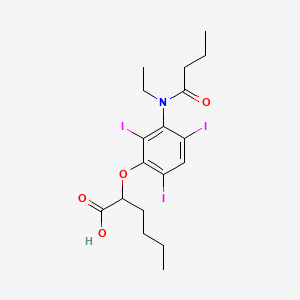
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
